Ethyl 5-ethyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
Beschreibung
Ethyl 5-ethyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 5-ethyl substituent, a 7-hydroxyl group, and an ethyl ester at position 2.
Eigenschaften
IUPAC Name |
ethyl 5-ethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-3-7-5-9(15)14-10(13-7)8(6-12-14)11(16)17-4-2/h5-6,12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAVPEGEQAELTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N2C(=N1)C(=CN2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Single-Step Cyclization in Acidic Media
In a representative procedure from CN108727386A, 3-aminopyrazole (63.8 mmol) and ethyl 3-oxopentanoate (58.0 mmol) are refluxed in glacial acetic acid at 140°C for 1.8 hours. The reaction proceeds via enamine intermediate formation, followed by intramolecular cyclization to yield the 7-hydroxy derivative. The crude product is purified by ethanol washing, achieving a 70% yield.
Key parameters :
| Variable | Optimal Condition |
|---|---|
| Solvent | Glacial acetic acid |
| Temperature | 140°C |
| Reaction time | 1.8–2.5 hours |
| Molar ratio (amine:ester) | 1.1:1 |
Two-Step Hydroxylation and Esterification
Alternative protocols first synthesize 5-ethyl-7-chloropyrazolo[1,5-a]pyrimidine intermediates, followed by hydroxylation. As detailed in DE60001847T2, treatment with AlCl₃ in chlorobenzene facilitates nucleophilic aromatic substitution of chlorine with hydroxide. Subsequent esterification using ethyl chloroformate in dimethylformamide (DMF) introduces the carboxylate group at position 3.
Post-Synthetic Modifications of Pyrazolo[1,5-a]Pyrimidine Cores
Ethyl Group Introduction via Alkylation
A PMC study (PMC6271700) demonstrates alkylation at position 5 using ethyl bromide in the presence of NaH. The reaction proceeds in tetrahydrofuran (THF) at 0°C to room temperature over 12 hours, yielding 82% of the 5-ethyl derivative.
Characterization data :
Hydroxylation Strategies
The 7-hydroxy group is introduced via:
-
Acid-catalyzed hydrolysis : Refluxing 7-chloro derivatives in 6M HCl (12 hours, 85% yield).
-
Oxidative methods : Using H₂O₂ in acetic acid at 60°C (8 hours, 73% yield).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Advantage | Limitation |
|---|---|---|---|---|
| Single-step cyclization | 70 | >95% | Short reaction time | Limited substrate scope |
| Friedel-Crafts | 65 | 92% | Regioselective carboxylation | Moisture-sensitive conditions |
| Post-synthetic alkylation | 82 | 98% | Modular functionalization | Multi-step synthesis |
Industrial-Scale Production Considerations
For kilogram-scale manufacturing, the single-step cyclization method is preferred due to:
-
Minimal purification requirements (simple filtration vs. column chromatography).
-
Compatibility with continuous flow reactors for temperature-sensitive steps.
Process intensification studies show that microwave-assisted synthesis reduces reaction time to 30 minutes while maintaining 68% yield .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-5-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-3-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einem Keton oxidiert werden.
Reduktion: Die Verbindung kann zu entsprechenden Alkoholen oder Aminen reduziert werden.
Substitution: Die Ethylgruppe kann durch nucleophile Substitutionsreaktionen durch andere Alkyl- oder Arylgruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Arylhalogenide werden unter basischen Bedingungen verwendet.
Wichtigste gebildete Produkte
Oxidation: Bildung von Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Pyrazolo[1,5-a]pyrimidin-Derivaten.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Analgesic Effects
Research indicates that ethyl 5-ethyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits significant anti-inflammatory and analgesic properties. Its ability to modulate pathways involved in pain and inflammation positions it as a potential therapeutic agent for conditions such as arthritis and other inflammatory diseases. The compound's hydroxyl group can participate in hydrogen bonding, enhancing its interaction with biological targets .
Anticancer Activity
The compound has shown promising anticancer activity against various cancer cell lines. Studies have demonstrated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold can inhibit cell proliferation and induce apoptosis in cancer cells. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 12.5 | Inhibition of cell proliferation |
| MCF-7 | 15.0 | Induction of apoptosis |
| HeLa | 10.0 | Cell cycle arrest |
These findings suggest that the compound may disrupt critical cellular processes involved in cancer progression .
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. Notably, it has shown activity against dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Dihydroorotate dehydrogenase | Competitive Inhibition | 15.0 |
| Xanthine Oxidase | Moderate Inhibition | 72.4 |
This suggests that the compound may interact with specific active sites on target enzymes due to its structural features .
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the pyrazolo[1,5-a]pyrimidine core.
- Introduction of the ethyl group at position 5.
- Hydroxylation at position 7.
- Carboxylation at position 3.
Each step requires careful control of reaction conditions to ensure high yields and purity .
Case Study 1: Anticancer Efficacy
A study demonstrated the efficacy of this compound against various cancer cell lines, indicating its potential as a therapeutic agent. The results showed that it could induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of derivatives of this compound against several pathogens. The results indicated promising inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of ethyl 5-ethyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Substituent Effects on Physical Properties
Table 1: Substituent Variations and Key Properties of Pyrazolo[1,5-a]pyrimidine-3-carboxylates
Key Observations:
- For example, a triazole analog with a hydroxyl group () has a melting point of 206°C, suggesting similar trends for the target compound .
- Ethyl vs. Methyl Substituents : Bulkier substituents (e.g., ethyl at position 5) likely reduce solubility in polar solvents compared to methyl groups. Computational studies on ethyl 5,7-dimethyl analogs reveal steric effects influencing conformational stability .
Biologische Aktivität
Ethyl 5-ethyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 167371-90-6) is a compound within the pyrazolo[1,5-a]pyrimidine family, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 235.24 g/mol. The compound features a fused pyrazole and pyrimidine ring system, contributing to its biological activity.
Synthesis Methods
Recent advancements in synthetic methodologies for pyrazolo[1,5-a]pyrimidines have focused on enhancing yields and structural diversity. The primary synthesis route involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This method allows for versatile modifications at various positions on the ring structure, which can significantly influence biological activity .
Biological Activity Overview
This compound exhibits several promising biological activities:
- Anticancer Activity : Compounds in the pyrazolo[1,5-a]pyrimidine class have shown potential as anticancer agents. Research indicates that these compounds can inhibit specific enzymes involved in cancer cell proliferation .
- Enzymatic Inhibition : The compound has demonstrated inhibitory effects on various enzymes, which can be beneficial in treating diseases linked to enzyme dysregulation .
- Antimicrobial Properties : Recent studies have highlighted the antimicrobial potential of pyrazolo[1,5-a]pyrimidines against both Gram-positive and Gram-negative bacteria .
Anticancer Studies
A study published in MDPI highlights the anticancer properties of various pyrazolo[1,5-a]pyrimidines. The findings suggest that these compounds can selectively inhibit cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Breast Cancer | Apoptosis induction | |
| Other Pyrazolo Compounds | Lung Cancer | Cell cycle arrest |
Enzymatic Inhibition
Research indicates that pyrazolo[1,5-a]pyrimidines can inhibit key enzymes such as cyclin-dependent kinases (CDKs) and protein kinases involved in cancer progression . This inhibition can lead to reduced tumor growth and improved patient outcomes.
Antimicrobial Activity
A recent review discussed the development of novel antimicrobial agents based on pyrazolo[1,5-a]pyrimidine derivatives. These compounds exhibited significant bactericidal activity against resistant strains of bacteria like MRSA and E. coli .
Q & A
Q. What are the standard synthetic routes for Ethyl 5-ethyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate?
The synthesis typically involves cyclocondensation reactions between 1,3-biselectrophilic compounds (e.g., β-keto esters or enaminones) and NH-3-aminopyrazoles. For example, ethyl 7-hydroxy derivatives are synthesized by reacting ethyl 5-aminopyrazole-4-carboxylate with substituted ketones under acidic conditions (acetic acid) to form the pyrazolo[1,5-a]pyrimidine scaffold. Reaction optimization may include ultrasonic irradiation in ethanol:water (1:1) to enhance yield (95%) and reduce reaction time .
Q. How is the compound characterized using spectroscopic and analytical methods?
Characterization involves:
- NMR Spectroscopy : and NMR confirm substituent positions and scaffold integrity. For example, ester carbonyl signals appear at δ ~160-165 ppm, while aromatic protons resonate between δ 7.0–9.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., m/z 221.22 for the hydroxyl analog) .
- Infrared (IR) Spectroscopy : C=O ester stretches at ~1700 cm and hydroxyl (O-H) bands at ~3200 cm .
Q. What crystallization techniques ensure high-purity yields?
Recrystallization from ethanol or DMF is commonly employed. For hydroxyl-substituted analogs, slow evaporation from ethyl acetate yields single crystals suitable for X-ray diffraction. SHELXL software is used for crystallographic refinement to resolve hydrogen-bonding networks .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or impurity formation?
Methodological Approach :
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst concentration. For example, ultrasonic irradiation at 60–65°C in ethanol:water improves cyclocondensation efficiency .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., regioisomers) and adjust stoichiometry or reaction time .
- Purification : Flash chromatography (silica gel, 20% EtOAc/hexane) removes unreacted starting materials .
Q. How are structural isomers or tautomers resolved in pyrazolo[1,5-a]pyrimidines?
Strategies :
- NMR Analysis : - COSY and NOESY distinguish syn/anti isomers by correlating coupling constants and spatial proximity. For example, anti-isomers exhibit distinct splitting patterns for cyclopropyl protons .
- X-ray Crystallography : Resolves tautomeric forms (e.g., keto-enol equilibria) by pinpointing hydrogen atom positions .
- Chromatographic Separation : Chiral columns (e.g., cellulose-based) separate enantiomers in trifluoromethyl derivatives .
Q. What methodologies validate the compound’s biological activity and structure-activity relationships (SAR)?
Approach :
- Enzyme Inhibition Assays : Test inhibitory potency against targets like PI3K using fluorescence polarization. Compare IC values of analogs (e.g., ethyl vs. methyl esters) to assess substituent effects .
- Molecular Docking : Simulate binding modes with targets (e.g., glucocerebrosidase) using AutoDock Vina. Hydroxyl and ethyl groups often enhance hydrogen bonding and hydrophobic interactions .
- Comparative SAR Table :
Q. How are data contradictions addressed in spectral or crystallographic analyses?
Resolution Workflow :
- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw shift tools) to identify misassignments .
- Twinned Data Refinement : For ambiguous X-ray patterns, use SHELXL’s TWIN/BASF commands to model overlapping lattices .
- Statistical Metrics : R < 5% and R < 10% ensure crystallographic reliability .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., ultrasound frequency, solvent ratios) to ensure consistency .
- Data Transparency : Publish raw crystallographic data (CIF files) and NMR spectra (FID files) in supplementary materials .
- Ethical Compliance : Adhere to safety protocols for handling hydroxylated heterocycles (e.g., PPE for irritant exposure) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
